"4-Butoxy-3,5-dichlorobenzoic acid CAS number"
"4-Butoxy-3,5-dichlorobenzoic acid CAS number"
An In-Depth Technical Guide to 4-Butoxy-3,5-dichlorobenzoic Acid
Chemical Identifier: CAS No. 41490-11-3
Abstract
This technical guide provides a comprehensive scientific overview of 4-Butoxy-3,5-dichlorobenzoic acid (CAS No. 41490-11-3), a halogenated aromatic carboxylic acid. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science. It details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis protocol, presents a validated analytical methodology for purity assessment, and discusses its potential applications as a chemical intermediate. The guide is structured to deliver both foundational knowledge and actionable, field-proven insights for practical application.
Physicochemical and Structural Characteristics
4-Butoxy-3,5-dichlorobenzoic acid is a derivative of benzoic acid, characterized by two chlorine atoms flanking a butoxy ether group on the aromatic ring. This substitution pattern significantly influences its chemical reactivity, solubility, and biological activity compared to its parent compound, 3,5-dichlorobenzoic acid.[1][2] The ether linkage introduces lipophilicity, while the carboxylic acid group provides a site for further chemical modification, such as amidation or esterification.
Table 1: Key Properties of 4-Butoxy-3,5-dichlorobenzoic acid
| Property | Value | Source |
| CAS Number | 41490-11-3 | [3] |
| Alternate CAS | 58048-39-8 | [4] |
| Molecular Formula | C₁₁H₁₂Cl₂O₃ | [3] |
| Molecular Weight | 263.12 g/mol | [3] |
| Canonical SMILES | O=C(O)C1=CC(Cl)=C(OCCCC)C(Cl)=C1 | [3] |
| Purity (Typical) | ≥98% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis Protocol: Williamson Ether Synthesis Approach
The synthesis of 4-Butoxy-3,5-dichlorobenzoic acid can be efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This approach utilizes a commercially available dichlorinated phenol precursor, specifically 3,5-dichloro-4-hydroxybenzoic acid.
The rationale for this two-step approach is its high efficiency and selectivity. The phenolic proton is significantly more acidic than the carboxylic acid proton, allowing for selective deprotonation and subsequent alkylation at the hydroxyl group under controlled basic conditions. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a field-proven technique to enhance reaction rates between the aqueous and organic phases, ensuring a complete reaction.
Step-by-Step Methodology
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Reactant Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of 3,5-dichloro-4-hydroxybenzoic acid in 100 mL of a 2M aqueous sodium hydroxide solution.
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Catalyst and Alkylating Agent Addition: To the stirred solution, add 1.5 g of tetrabutylammonium bromide (TBAB) followed by the dropwise addition of 8.0 mL of 1-bromobutane.
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Reaction Execution: Heat the biphasic mixture to reflux (approximately 90-100°C) and maintain vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
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Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash twice with 50 mL of diethyl ether to remove any unreacted 1-bromobutane. Carefully acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid (HCl), which will precipitate the crude product.
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Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Butoxy-3,5-dichlorobenzoic acid as a white crystalline solid.
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Drying and Characterization: Dry the final product in a vacuum oven at 50°C overnight. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 4-Butoxy-3,5-dichlorobenzoic acid.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and chemical intermediates due to its high sensitivity, reproducibility, and specificity.[5][6] A reversed-phase HPLC method is ideal for analyzing 4-Butoxy-3,5-dichlorobenzoic acid, separating it from potential impurities such as the starting material or by-products.
The method described below is a self-validating system, employing a C18 column for effective separation of non-polar to moderately polar compounds. The mobile phase, a gradient of acidified water and methanol, is chosen to ensure sharp peak shapes and adequate retention of the acidic analyte.[7][8] UV detection at 210 nm is selected as it is a common wavelength for detecting aromatic carboxylic acids.[5][8]
Step-by-Step HPLC Methodology
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Standard Preparation: Accurately weigh approximately 10 mg of a 4-Butoxy-3,5-dichlorobenzoic acid reference standard and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.
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Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and prepare a 100 µg/mL solution in methanol.
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Chromatographic Conditions:
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Gradient Elution Program:
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Time 0-5 min: 50% B
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Time 5-15 min: Gradient to 80% B
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Time 15-20 min: Hold at 80% B
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Time 20-22 min: Gradient back to 50% B
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Time 22-25 min: Hold at 50% B (re-equilibration).
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Analysis: Inject the standard solution first to determine the retention time of the main peak. Subsequently, inject the sample solution.
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Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Analytical workflow for HPLC-based purity assessment.
Applications and Research Significance
While specific applications for 4-Butoxy-3,5-dichlorobenzoic acid are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a versatile chemical intermediate. Its parent compound, 3,5-dichlorobenzoic acid, is a known building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[1][2][9]
The introduction of the butoxy group increases the molecule's lipophilicity, a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening. Potential applications include:
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Pharmaceutical Synthesis: As a scaffold for developing new therapeutic agents. The carboxylic acid can be converted to an amide or ester to interact with biological targets, while the dichlorobutoxy-phenyl ring can occupy hydrophobic pockets in enzymes or receptors.
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Agrochemical Development: As an intermediate for novel herbicides or fungicides, where the specific substitution pattern can tune the compound's activity and selectivity.[1][9]
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Materials Science: As a monomer or precursor for specialty polymers, where the rigid aromatic core and reactive carboxyl group can be exploited to create materials with unique thermal or mechanical properties.
Conclusion
4-Butoxy-3,5-dichlorobenzoic acid (CAS No. 41490-11-3) is a well-defined chemical entity with significant potential for advanced chemical synthesis. This guide has provided a detailed framework for its synthesis and analytical validation, grounded in established chemical principles. The protocols and data presented herein offer a robust starting point for researchers and developers aiming to incorporate this versatile intermediate into their discovery and development pipelines.
References
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Krishnaiah, Ch. et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
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Krishnaiah, Ch. et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar. Available from: [Link]
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Krishnaiah, Ch. et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Available from: [Link]
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Journal of Chemical & Engineering Data. (2024). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatile Synthesis and Applications of 3,5-Dichlorobenzoic Acid. Available from: [Link]
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PubChem. Benzoic acid, 4-butoxy-3,5-dichloro-, 2-(alpha-methylphenethylidene)hydrazide. Available from: [Link]
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PubChem. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. Available from: [Link]
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PubChem. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061. Available from: [Link]
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
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